molecular formula C20H29ClN2O4 B2602381 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride CAS No. 1189733-80-9

1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride

Cat. No.: B2602381
CAS No.: 1189733-80-9
M. Wt: 396.91
InChI Key: DTTHRLDACWOBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride is a synthetic organic compound that belongs to the indole class of chemicals. This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Hydroxy and Morpholinopropoxy Groups: These groups are introduced through nucleophilic substitution reactions. The hydroxy group can be added via hydroxylation, while the morpholinopropoxy group is typically introduced through a reaction with morpholine and an appropriate epoxide.

    Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholin

Properties

IUPAC Name

1-[1-ethyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4.ClH/c1-4-22-14(2)20(15(3)23)18-11-17(5-6-19(18)22)26-13-16(24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTHRLDACWOBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCOCC3)O)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.